3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride structure elucidation
3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Ambiguity in structure can lead to erroneous interpretations of biological activity, flawed patent claims, and significant safety concerns. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. Moving beyond a simple recitation of data, this document details the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the synthesis of information to build an irrefutable structural proof. We will employ a suite of modern analytical methods, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This guide is intended for researchers, scientists, and drug development professionals who require a practical and rigorous framework for small molecule characterization.
Introduction and Proposed Structure
3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a substituted aminopropanol derivative. Compounds within this class are valuable intermediates in organic synthesis and can serve as building blocks for pharmacologically active molecules. The presence of a chiral center at the C2 position, a hydrophilic aminopropanol backbone, and a lipophilic methoxyphenyl group gives this molecule a distinct physicochemical profile.
Given its synthesis route, the proposed structure is as follows. A clear and consistent atom numbering system is established for the purpose of unambiguous spectral assignment throughout this guide. The hydrochloride salt form dictates that the primary amine will be protonated, existing as an ammonium cation.
Proposed Structure and Atom Numbering:
Caption: Proposed structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride with atom numbering.
Analytical Strategy: A Self-Validating Workflow
Caption: The logical workflow for comprehensive structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between elemental compositions that may be nominally identical at low resolution. For a polar, pre-charged molecule like our target, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a "soft" ionization method that typically preserves the molecular ion, minimizing fragmentation and simplifying spectral interpretation.
Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1 v/v).
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Instrumentation: Agilent 6230 TOF LC/MS or equivalent.
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Ionization Mode: ESI, Positive.
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Analysis: Direct infusion at 5 µL/min.
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Data Acquisition: Scan range of m/z 50-500.
Expected Results & Interpretation: The molecule of interest is a hydrochloride salt. In the ESI source, we expect to observe the cationic species, which is the protonated free base.
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Free Base Formula: C₁₁H₁₇NO₂
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Exact Mass of Free Base: 195.1259
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Cationic Species (Observed): [C₁₁H₁₇NO₂ + H]⁺ = C₁₁H₁₈NO₂⁺
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Theoretical m/z: 196.1332
An observed m/z value within 5 ppm of the theoretical value (e.g., 196.1332 ± 0.0010) provides strong evidence for the molecular formula C₁₁H₁₈NO₂⁺, thereby confirming the elemental composition.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By exposing a sample to infrared radiation, we can excite molecular vibrations at specific frequencies, which correspond to particular chemical bonds. For this molecule, we are looking for definitive evidence of hydroxyl (-OH), ammonium (-NH₃⁺), ether (C-O-C), and aromatic (C=C) groups.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.
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Instrumentation: PerkinElmer Spectrum Two FT-IR or equivalent.
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Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| 3400-3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3200-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| 2980-2850 | C-H Stretch (sp³) | Aliphatic Chain |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring |
| ~1580 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1250 (strong) | C-O-C Stretch (asymmetric aryl-alkyl) | Methoxy Group[1] |
| ~1030 (strong) | C-O Stretch (primary alcohol) | -CH₂OH Group |
The presence of these characteristic absorption bands provides qualitative confirmation of the key functional groups, which is entirely consistent with the proposed structure. The broadness of the O-H and N-H stretches is a hallmark of hydrogen bonding, which is expected in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the complete molecular framework.
Protocol: General NMR
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allows for the exchange of labile -OH and -NH₃⁺ protons, simplifying the spectrum.
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Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
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Standard: Internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆) set to 0.00 ppm.
¹H NMR: The Proton Skeleton
Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of each proton is dictated by its local electronic environment, and the splitting pattern (multiplicity) indicates the number of neighboring protons.
Predicted ¹H NMR Data (in D₂O):
| Label | Chemical Shift (ppm, est.) | Multiplicity | Integration | Assignment |
| H6/H8 | ~7.25 | d, J ≈ 8.5 Hz | 2H | Aromatic (ortho to alkyl) |
| H5/H9 | ~6.95 | d, J ≈ 8.5 Hz | 2H | Aromatic (ortho to OMe) |
| H10 | ~3.78 | s | 3H | Methoxy (-OCH₃) |
| H1a, H1b | ~3.60 - 3.75 | m | 2H | -CH₂OH |
| H3a, H3b | ~3.10 - 3.25 | m | 2H | -CH₂NH₃⁺ |
| H2 | ~2.95 | m | 1H | -CH- (methine) |
Note: In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and become invisible. The protons on C1 and C3 are diastereotopic due to the adjacent C2 chiral center, and are thus expected to be chemically non-equivalent, potentially leading to complex multiplets (m). The aromatic protons form a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings.[2]
¹³C NMR and DEPT: The Carbon Backbone
Expertise & Experience: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment.
Predicted ¹³C NMR Data (in D₂O):
| Label | Chemical Shift (ppm, est.) | DEPT-135 | DEPT-90 | Assignment |
| C7 | ~158 | - | - | Aromatic (C-OMe) |
| C5/C9 | ~131 | + | + | Aromatic CH |
| C4 | ~130 | - | - | Aromatic (C-ipso) |
| C6/C8 | ~115 | + | + | Aromatic CH |
| C1 | ~64 | - | - | -CH₂OH[3] |
| C10 | ~55 | + | - | Methoxy (-OCH₃) |
| C2 | ~48 | + | + | -CH- (methine) |
| C3 | ~42 | - | - | -CH₂NH₃⁺ |
Note: Quaternary carbons (C4, C7) are visible in the standard ¹³C spectrum but absent in DEPT spectra. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals. This combination allows for the confident assignment of each carbon type.
2D NMR: Assembling the Pieces
Expertise & Experience: 2D NMR experiments are the definitive tools for establishing molecular connectivity. They correlate signals from different nuclei, allowing us to trace the bonding network from one end of the molecule to the other.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J). We expect to see correlations that trace the entire aliphatic spin system: H1 ↔ H2 ↔ H3 . We also expect to see a correlation between the adjacent aromatic protons: H5/H9 ↔ H6/H8 .
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the ultimate assignment tool, correlating each proton signal directly to the carbon to which it is attached. It provides a one-bond (¹J) C-H correlation map. For example, the singlet at ~3.78 ppm will correlate to the carbon signal at ~55 ppm, definitively assigning them as the -OCH₃ group.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J). It is instrumental in connecting different spin systems and confirming the placement of quaternary carbons and heteroatoms.
Key Expected HMBC Correlations:
Caption: Key HMBC correlations confirming the molecular framework.
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H10 → C7: The methoxy protons correlating to the oxygen-bearing aromatic carbon connects the methoxy group to the ring.
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H6/H8 → C4: The aromatic protons correlating to the ipso-carbon C4 connects the aromatic ring to the propanol chain.
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H2 → C4, C1, C3: The central methine proton (H2) correlating to the carbons of the alcohol (C1), amine (C3), and the ipso-aromatic carbon (C4) unequivocally establishes this carbon as the linchpin of the molecule.
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H1 → C2 & H3 → C2: Correlations from the terminal methylene protons back to the central methine carbon confirm the propanol backbone.
Conclusion: Synthesis of Evidence
The structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is confirmed through the congruent and self-validating data from multiple analytical techniques.
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HRMS established the correct molecular formula (C₁₁H₁₇NO₂).
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IR Spectroscopy confirmed the presence of all key functional groups: hydroxyl, ammonium, aryl-alkyl ether, and an aromatic ring.
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¹H and ¹³C NMR provided the precise number and type of proton and carbon environments, consistent with the proposed structure.
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COSY mapped the proton-proton spin systems of the aliphatic chain and the aromatic ring.
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HSQC unambiguously linked each proton to its directly attached carbon.
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HMBC provided the final, irrefutable proof of connectivity, linking the methoxy group to the aromatic ring and the aromatic ring to the central carbon of the aminopropanol backbone.
The collective evidence from these orthogonal techniques leaves no room for ambiguity. The data is fully consistent with the proposed structure and serves as a robust analytical package for the identification and quality control of this compound.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12814072, 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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IUCr (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
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NIST (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
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Bartleby (2021). IR Spectrum Of Anisole. Retrieved from [Link]
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Doc Brown's Chemistry (2025). The 13C NMR spectrum of propan-1-ol. Retrieved from [Link]
